Trivinylmethoxysilane

Vue d'ensemble

Description

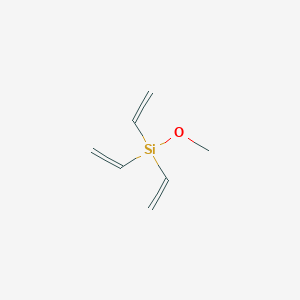

Trivinylmethoxysilane (TVMS, CAS 193828-96-5) is a silicon-based organometallic compound with the molecular formula $ \text{C}7\text{H}{12}\text{O}3\text{Si} $, featuring three vinyl groups ($-\text{CH}=\text{CH}2$) and one methoxy group ($-\text{OCH}_3$) bonded to a central silicon atom . Its unique structure enables high reactivity, particularly in crosslinking reactions and chemical vapor deposition (CVD) processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trivinylmethoxysilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically requires a catalyst, such as platinum or rhodium complexes, and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrosilylation processes. The reaction is conducted in specialized reactors that ensure precise control over reaction parameters to achieve high yields and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Trivinylmethoxysilane undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form silanes with different functional groups.

Substitution: The methoxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Epoxides, diols

Reduction: Silanes with different functional groups

Substitution: Halosilanes, aminosilanes

Applications De Recherche Scientifique

Microelectronics and Semiconductor Industry

1.1 Low-k Dielectrics

TVMOS is primarily utilized in the fabrication of low-k dielectric materials for microelectronic devices. These materials are essential for reducing capacitance between metal interconnects, thereby improving the performance of integrated circuits (ICs). The use of TVMOS allows for the deposition of thin films with low dielectric constants, which are crucial as device sizes shrink to nanoscale dimensions.

- Case Study: PECVD Process

A study highlighted the deposition of films using TVMOS through plasma-enhanced chemical vapor deposition (PECVD). The resulting films exhibited excellent dielectric properties, making them suitable for advanced interconnects in ultra-large-scale integration (ULSI) technology .

1.2 Chemical Vapor Deposition (CVD)

TVMOS serves as a precursor in CVD processes to create silicon oxide (SiO2) films. These films are integral in various semiconductor applications, including gate dielectrics and diffusion barriers.

- Data Table: Properties of TVMOS-derived Films

| Property | Value |

|---|---|

| Dielectric Constant | < 3.0 |

| Hardness | 2.8 GPa |

| Young's Modulus | 16.5 GPa |

| Thermal Stability | Up to 500 °C |

This data indicates that films produced from TVMOS not only meet but exceed the mechanical stability requirements for modern semiconductor applications .

Surface Modification

2.1 Functionalization of Surfaces

TVMOS is effective in modifying surfaces to enhance adhesion properties and functionalize surfaces for specific applications, such as in biomedical devices and sensors.

- Case Study: Nanoporous Alumina Modification

Research demonstrated that applying a SiO2 layer derived from TVMOS significantly altered the chemical properties of nanoporous alumina substrates. This modification improved surface functionality, making it suitable for immobilizing biomolecules .

Coatings and Adhesives

TVMOS is also employed in formulating advanced coatings and adhesives due to its ability to enhance cross-linking and improve mechanical properties.

- Application Example: Protective Coatings

The incorporation of TVMOS into coating formulations has been shown to improve scratch resistance and durability against environmental factors, making it suitable for automotive and aerospace applications.

Optical Applications

In optics, TVMOS-derived materials are used to create coatings with specific refractive indices, which are essential for lenses and optical devices.

- Data Table: Optical Properties of TVMOS Coatings

| Coating Type | Refractive Index |

|---|---|

| SiO2 from TVMOS | 1.45 |

| TiO2 | 2.4 |

These optical properties enable tailored solutions for various photonic applications .

Mécanisme D'action

The mechanism of action of trivinylmethoxysilane involves its ability to form strong covalent bonds with various substrates. The vinyl groups participate in polymerization reactions, while the methoxy group can undergo hydrolysis to form silanols, which further react to form siloxane bonds. These reactions result in the formation of stable, crosslinked networks that impart desirable properties to the final product.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Vinyltrimethoxysilane (VTMO, CAS 2768-02-7)

- Structure : Contains one vinyl group and three methoxy groups.

- Deposition : Requires higher temperatures (>200°C) for SiO$_2$ deposition via CVD, often resulting in lower film density (AS2/AS1 > 0.35) .

- Applications : Primarily used as a coupling agent in composites and superhydrophobic coatings .

Triethoxyvinylsilane

- Structure : Similar to VTMO but with ethoxy ($-\text{OCH}2\text{CH}3$) instead of methoxy groups.

- Reactivity : Slower hydrolysis due to bulkier ethoxy groups, reducing deposition rates in CVD .

- Applications: Surface modification of nanoparticles and corrosion-resistant coatings .

Methyltrimethoxysilane (CAS 1185-55-3)

- Structure : Three methoxy groups and one methyl ($-\text{CH}_3$) group.

- Reactivity : Low reactivity due to the inert methyl group; requires acidic/alkaline catalysts for hydrolysis .

- Deposition : Forms less dense SiO$_2$ films with higher organic residues, limiting use in high-purity applications .

- Applications : Waterproofing coatings and adhesives .

Allyltrimethoxysilane (CAS 2551-83-9)

- Structure : Features an allyl group ($-\text{CH}2\text{CH}=\text{CH}2$) instead of vinyl.

- Reactivity : Higher thermal stability than vinyl-based silanes but slower polymerization kinetics .

- Applications : Specialty resins and thermally stable composites .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituents | Reactivity | Deposition Temp (°C) | Growth Rate (nm/min) | AS2/AS1 Ratio | Key Applications |

|---|---|---|---|---|---|---|

| Trivinylmethoxysilane | 3 vinyl, 1 methoxy | High | RT–150 | 2–5 | 0.31 | Microelectronics, MEMS |

| Vinyltrimethoxysilane | 1 vinyl, 3 methoxy | Moderate | >200 | 1–3 | >0.35 | Composites, Coatings |

| Methyltrimethoxysilane | 1 methyl, 3 methoxy | Low | 100–300 | 0.5–2 | N/A | Waterproofing, Adhesives |

| Allyltrimethoxysilane | 1 allyl, 3 methoxy | Moderate | 150–300 | 1–4 | N/A | High-temp Composites |

Table 2: Film Quality Metrics (SiO$_2$ Deposition)

| Compound | Contaminants | FTIR Si-O Peak Position (cm$^{-1}$) | Refractive Index |

|---|---|---|---|

| This compound | None detected | 1075 (AS1), 1175 (AS2) | 1.46 |

| Vinyltrimethoxysilane | Residual C–H/C=O | 1065 (AS1), 1160 (AS2) | 1.43 |

| Methyltrimethoxysilane | Si–CH$_3$ | 1040 (broad) | 1.40 |

Key Research Findings

- TVMS Superiority : TVMS-based APE-SCVD achieves high-quality SiO$_2$ at lower temperatures compared to VTMO or methyltrimethoxysilane, which require higher thermal budgets .

- Spatial Separation Advantage : TVMS allows localized CVD reactions due to its compatibility with spatially separated plasma and precursor injection, reducing parasitic gas-phase reactions .

- Post-Deposition Annealing : TVMS films can be further densified (AS2/AS1降至0.16) via 300–400°C annealing, matching thermally grown SiO$_2$ quality .

Activité Biologique

Trivinylmethoxysilane (TVMS), a silane compound with the formula Si(C2H3)3(OCH3), is primarily recognized for its applications in materials science, particularly in thin film deposition and surface modification. However, emerging research suggests that TVMS may also possess notable biological activities. This article aims to explore the biological activity of TVMS, focusing on its potential antioxidant, antimicrobial, and anticancer properties.

TVMS is characterized by its high vapor pressure and non-toxicity, making it suitable for various chemical vapor deposition processes. Its structure allows for the formation of siloxane bonds upon hydrolysis, which can influence biological interactions. The mechanism of action is hypothesized to involve the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways, although detailed mechanisms remain under investigation.

Antioxidant Activity

Recent studies have demonstrated that TVMS exhibits significant antioxidant properties. The antioxidant capacity was measured using various assays including DPPH and ABTS. For instance, extracts containing TVMS showed an inhibition percentage of 88.18% in DPPH assays and 84.20% in ABTS assays at optimal concentrations . These findings suggest that TVMS could serve as a potent antioxidant agent, potentially protecting cells from oxidative stress.

Antimicrobial Activity

TVMS has also been evaluated for its antimicrobial efficacy. In vitro studies indicated that TVMS-containing formulations could inhibit the growth of several pathogenic bacteria. For example, a study reported an inhibition zone of 21.0 mm against Staphylococcus aureus and 19.3 mm against Streptococcus mutans, showcasing its potential as an antimicrobial agent . The underlying mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of TVMS has garnered attention in recent research. In vitro assays conducted on various cancer cell lines revealed that TVMS exhibited cytotoxic effects, with an IC50 value of 155 μg/ml against the HCT116 colon cancer cell line . The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the precise pathways involved.

Case Studies

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antioxidant | DPPH Assay | 88.18% inhibition at optimal concentration |

| Study B | Antimicrobial | Agar Diffusion | Inhibition zones: 21.0 mm (S. aureus), 19.3 mm (S. mutans) |

| Study C | Anticancer | MTT Assay | IC50 = 155 μg/ml against HCT116 cells |

Discussion

The biological activity of TVMS highlights its potential utility beyond industrial applications. Its antioxidant properties may provide protective effects in various biological systems, while its antimicrobial and anticancer activities suggest possible therapeutic applications. However, comprehensive toxicological assessments are essential to determine safety profiles before clinical applications can be considered.

Q & A

Basic Research Questions

Q. What are the optimal synthesis parameters for depositing SiO₂ films using TVMS in plasma-enhanced chemical vapor deposition (PECVD)?

TVMS-based SiO₂ deposition requires precise control of plasma power, substrate temperature, and injector-substrate gap. For instance, increasing the dielectric barrier discharge (DBD) plasma voltage from 8 kV to 12 kV enhances atomic oxygen (O*) generation, directly increasing SiO₂ growth rates from 2 nm/min to 5 nm/min . Substrate temperatures between 75°C and 150°C yield films with minimal carbon contamination (confirmed by FTIR/XPS) and improved stoichiometry (AS2/AS1 FTIR ratio drops from 0.56 to 0.31, indicating higher density) . A narrow injector-substrate gap (150 µm) produces conformal 45 nm films, while larger gaps (500 µm) lead to rough, particle-laden layers .

Q. Why does TVMS fail to react with conventional oxidizers like H₂O or O₃ in CVD processes?

TVMS exhibits low reactivity with non-plasma oxidizers due to kinetic barriers in Si–OCH₃ bond cleavage. Experiments show no SiO₂ growth even at 260°C with H₂O, H₂O₂, or O₃, whereas oxygen plasma generates reactive O* species that efficiently abstract vinyl groups from TVMS, enabling low-temperature (25–180°C) deposition . This is attributed to the high oxidation potential of atomic oxygen (O*), which overcomes the activation energy for TVMS decomposition .

Q. How can researchers validate the chemical purity of TVMS-derived SiO₂ films?

Methodological validation involves:

- FTIR spectroscopy : Absence of Si–CHₓ (1250 cm⁻¹) and Si–N (950 cm⁻¹) peaks confirms carbon/nitrogen-free films .

- XPS analysis : Si 2p binding energy at ~103.5 eV and O 1s at ~532.8 eV indicate stoichiometric SiO₂ .

- XRR (X-ray reflectivity) : Thickness uniformity (<±0.5 nm variation) and low surface roughness (<0.4 nm) .

Advanced Research Questions

Q. How do conflicting data on film thickness vs. injector-substrate gap inform reactor design?

Contradictory results arise from competing mechanisms: smaller gaps (150 µm) limit gas-phase reactions, reducing particle nucleation and yielding smooth films (e.g., 47.4 nm at 75°C), while larger gaps (500 µm) increase precursor-plasma mixing, enhancing growth rates but introducing roughness from gas-phase oligomerization . Computational fluid dynamics (CFD) modeling in COMSOL Multiphysics reveals that optimizing the "virtual CVD zone" (TVMS/O* mixing volume) balances growth rate and film quality. For patterned substrates, a 150 µm gap with a 100 sccm gas flow minimizes edge overgrowth .

Q. What experimental strategies resolve contradictions between substrate temperature and SiO₂ growth rate?

While conventional CVD shows higher temperatures accelerate growth, TVMS-based systems exhibit an inverse trend due to O* recombination at elevated temperatures. For example, increasing substrate temperature from 25°C to 150°C reduces O* density by ~40%, lowering growth rates from 5 nm/min to 2 nm/min . To mitigate this, researchers combine moderate temperatures (75–100°C) with higher plasma power (12 kV), achieving both high O* flux and reduced thermal decomposition of TVMS .

Q. How can contamination risks from TVMS decomposition byproducts be minimized?

Key strategies include:

- Inert gas purging : Reduces residual hydrocarbon adsorption during deposition .

- Post-deposition annealing : Heating films at 300–400°C in O₂ removes trace C–H/C=O groups (evidenced by FTIR peak reduction) .

- Plasma parameter tuning : Higher O₂ flow rates (≥50 sccm) suppress carbon incorporation by enhancing oxidation efficiency .

Q. What methodologies address interfacial defects when depositing TVMS-derived SiO₂ on polymers or plasma-treated silicon?

Pre-deposition plasma activation (e.g., Ar/O₂ plasma for 5 min) hydroxylates polymer surfaces, improving TVMS adhesion. For silicon substrates, a 2 nm ALD SiO₂ buffer layer reduces interfacial stress, confirmed by TEM cross-sectional imaging . Additionally, lowering plasma power during initial deposition stages prevents substrate etching, as demonstrated by AFM-measured roughness <0.5 nm on polyimide .

Q. Methodological Guidance Table

Propriétés

IUPAC Name |

tris(ethenyl)-methoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OSi/c1-5-9(6-2,7-3)8-4/h5-7H,1-3H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTZMGROHNUACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618647 | |

| Record name | Triethenyl(methoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193828-96-5 | |

| Record name | Triethenyl(methoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.